molecular formula C17H13F3N4O4 B11476346 N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11476346
M. Wt: 394.30 g/mol
InChI Key: FTBNIYDOZJYSDI-UHFFFAOYSA-N
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Description

N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with a trifluoromethyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE typically involves multi-step organic reactionsSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to achieve large-scale production while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrrolopyrimidines .

Scientific Research Applications

N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the benzamide moiety play crucial roles in modulating the compound’s biological activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H13F3N4O4

Molecular Weight

394.30 g/mol

IUPAC Name

N-[2,4,6-trioxo-1-prop-2-enyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C17H13F3N4O4/c1-2-8-24-11-10(13(26)22-15(24)28)16(14(27)21-11,17(18,19)20)23-12(25)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,21,27)(H,23,25)(H,22,26,28)

InChI Key

FTBNIYDOZJYSDI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C(=O)NC1=O)C(C(=O)N2)(C(F)(F)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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